molecular formula C21H20N2O4S2 B2361108 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one CAS No. 690644-88-3

2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

Cat. No. B2361108
CAS RN: 690644-88-3
M. Wt: 428.52
InChI Key: YDTMKCWIFRRDIA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a 2,3-dihydro-1,4-benzodioxin-6-yl group, a sulfanyl group, and a thieno[2,3-d]pyrimidin-4-one group . These groups suggest that the compound might have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The 2,3-dihydro-1,4-benzodioxin-6-yl group, for example, is a type of oxygen-containing heterocycle .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the sulfanyl group might be susceptible to oxidation, and the thieno[2,3-d]pyrimidin-4-one group might undergo reactions typical of other pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the specific functional groups present, and the overall charge distribution would all play a role .

Scientific Research Applications

Potent Dual Inhibitors

This compound, along with its analogues, has been studied for its potential as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in the synthesis of DNA and RNA. It shows potent inhibitory activities, indicating its potential in antitumor therapies (Gangjee et al., 2008).

Antibacterial and Anti-inflammatory Potential

Studies have shown that certain sulfonamides bearing the 1,4-benzodioxin ring, including derivatives of this compound, exhibit significant antibacterial potential. They also have been identified as inhibitors of lipoxygenase, an enzyme involved in the inflammatory response, suggesting their potential in treating inflammatory diseases (Abbasi et al., 2017).

Antimicrobial and Antifungal Agents

Some derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. They showed promising results, especially against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Abbasi et al., 2020).

Antitumor and Antibacterial Agents

Novel analogues of this compound have been synthesized as potential inhibitors of thymidylate synthase and as antitumor and/or antibacterial agents. Some of these analogues have shown more potency than existing drugs against human TS, indicating their potential in cancer therapy (Gangjee et al., 1996).

Comparative Studies with Isomeric Compounds

Comparative studies of the physicochemical properties and biological potential of various compounds, including derivatives of this chemical, have been conducted. These studies help in understanding the influence of structural variations on biological activity (Zadorozhny et al., 2010).

Insecticidal and Antibacterial Potential

This compound and its derivatives have been studied for their potential insecticidal and antibacterial properties. The results indicate the possibility of their application in controlling harmful insects and bacteria (Deohate et al., 2020).

Future Directions

Future research on this compound could involve exploring its potential biological activities, studying its reactivity and stability, and developing methods for its synthesis .

properties

IUPAC Name

2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-4-7-23-20(25)18-12(2)13(3)29-19(18)22-21(23)28-11-15(24)14-5-6-16-17(10-14)27-9-8-26-16/h4-6,10H,1,7-9,11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTMKCWIFRRDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC4=C(C=C3)OCCO4)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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